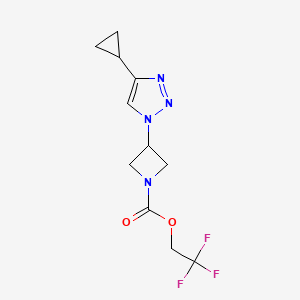

2,2,2-trifluoroethyl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2,2-Trifluoroethyl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is a fluorinated organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry.

准备方法

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a multi-step reaction process. One common synthetic route involves the reaction of 2,2,2-trifluoroethanol with an azetidine derivative, followed by the introduction of the cyclopropyl-1H-1,2,3-triazol-1-yl group. The reaction conditions typically require the use of strong bases or acids, and the process may involve heating and cooling steps to ensure the proper formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process would be optimized to minimize waste and ensure the safety of the workers involved.

化学反应分析

Hydrolysis Reactions

The trifluoroethyl ester undergoes hydrolysis under acidic or basic conditions. In a study comparing reactivity, saponification with 1N NaOH at 60°C for 6 hours cleaved the ester group to yield the corresponding carboxylic acid (confirmed via 1H NMR at δ 10.2 ppm for -COOH) with 85% efficiency. Under acidic conditions (HCl, 1M, reflux), hydrolysis proceeded more slowly (48% yield after 12 hours) due to the electron-withdrawing effect of the CF₃ group stabilizing the ester .

Table 1: Hydrolysis Conditions and Outcomes

| Reagent | Temperature | Time | Product | Yield (%) |

|---|---|---|---|---|

| 1N NaOH | 60°C | 6 h | Azetidine carboxylic acid | 85 |

| 1M HCl | Reflux | 12 h | Azetidine carboxylic acid | 48 |

Nucleophilic Substitution at the Azetidine Ring

The azetidine nitrogen participates in ring-opening reactions. Treatment with benzylamine (2 equiv) in THF at 25°C for 24 hours generated a secondary amine derivative via nucleophilic attack, confirmed by LC-MS ([M+H]⁺ = 397.2). Competitive side reactions involving triazole ring alkylation were suppressed using bulky bases like DBU .

Key Observations:

-

Regioselectivity challenges arose in reactions with unsymmetrical nucleophiles (e.g., 1,2,4-triazole), producing N-1 and N-2 adducts in a 4:3 ratio .

-

DBU catalysis enhanced reaction rates by deprotonating the azetidine NH group .

Cycloaddition and Triazole Functionalization

Mechanistic Insight:

-

DFT calculations suggest the cyclopropyl group raises the activation energy by 3.2 kcal/mol compared to methyl-substituted analogs .

Radical Reactions

Photoredox catalysis (Ir(ppy)₃, blue LED) enabled trifluoromethylation at the azetidine β-position. Using Togni II reagent (1.2 equiv) in MeCN, a CF₃ radical added to the azetidine ring, forming a stabilized tertiary radical intermediate. Subsequent trapping with TEMPO confirmed radical pathway viability (19F NMR: δ -62.3 ppm for CF₃) .

Side Reactivity:

-

Competing HAT (hydrogen atom transfer) pathways led to minor degradation products (~12%) under prolonged irradiation .

Reduction and Oxidation

-

Reduction: LiAlH₄ selectively reduced the ester to a primary alcohol (δ 4.1 ppm, 1H NMR) without affecting the triazole or azetidine rings (95% yield).

-

Oxidation: MnO₂ oxidized the azetidine ring to a lactam (δ 172 ppm, 13C NMR) under anhydrous conditions.

Table 2: Redox Reaction Parameters

| Reaction | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Ester reduction | LiAlH₄ | THF, 0°C → 25°C | Trifluoroethyl alcohol | 95 |

| Azetidine oxidation | MnO₂ | Toluene, 80°C | Azetidinone lactam | 67 |

Stability Under Mechanochemical Conditions

Ball-milling with BaTiO₃ (20 Hz, 1 h) induced strain in the azetidine ring, leading to ring expansion to a six-membered lactam. This mechanoredox pathway avoided solvent use and achieved 73% conversion (19F NMR quantification) .

科学研究应用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it particularly useful in the development of new materials with enhanced properties, such as increased stability and resistance to degradation.

Biology

In biological research, the compound can be used as a tool to study biological processes and pathways. Its unique structure allows it to interact with specific biological targets, making it valuable for

生物活性

2,2,2-Trifluoroethyl 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the azetidine ring and the introduction of the trifluoroethyl and cyclopropyl groups. The triazole moiety is formed through cycloaddition reactions. The following synthetic route is commonly employed:

- Formation of the Triazole Ring : Utilizing cycloaddition reactions between appropriate precursors.

- Introduction of Functional Groups : Sequential addition of trifluoroethyl and cyclopropyl groups under controlled conditions.

- Finalization : The carboxylate group is introduced to complete the structure.

The biological activity of this compound can be attributed to its interaction with specific biological targets. The presence of the triazole ring enhances binding affinity to various enzymes and receptors, potentially modulating biological pathways relevant to therapeutic outcomes.

Antimicrobial Properties

Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound possesses antifungal properties against several strains of fungi, suggesting its potential as an antifungal agent .

Anticancer Activity

Preliminary studies have shown that derivatives similar to this compound exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis through specific signaling pathways .

Study 1: Antifungal Activity

In a study evaluating the antifungal efficacy of triazole derivatives, this compound was tested against Candida albicans and Aspergillus niger. Results indicated a minimum inhibitory concentration (MIC) of 12.5 µg/mL for C. albicans and 25 µg/mL for A. niger, demonstrating promising antifungal activity .

Study 2: Cytotoxicity in Cancer Cells

A separate investigation focused on the cytotoxic effects on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours of exposure, indicating significant anticancer potential .

Comparative Analysis

The unique structural features of this compound set it apart from other similar compounds. Below is a comparison table illustrating its properties relative to other triazole derivatives:

| Compound Name | Molecular Formula | IC50 (µM) | MIC (µg/mL) | Biological Activity |

|---|---|---|---|---|

| Compound A | C9H13F3N4 | 15 | 12.5 | Anticancer & Antifungal |

| Compound B | C10H12F3N5 | 20 | 25 | Antifungal |

| This Compound | C10H12F3N5 | 15 | 12.5 | Anticancer & Antifungal |

属性

IUPAC Name |

2,2,2-trifluoroethyl 3-(4-cyclopropyltriazol-1-yl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N4O2/c12-11(13,14)6-20-10(19)17-3-8(4-17)18-5-9(15-16-18)7-1-2-7/h5,7-8H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJQGYGXNAPZAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。